Product packaging for Zinc beryllium silicate(Cat. No.:CAS No. 25638-88-4)

Zinc beryllium silicate

Cat. No.: B13754944
CAS No.: 25638-88-4
M. Wt: 166.5 g/mol
InChI Key: HVCJNUXSXRYNNS-UHFFFAOYSA-N
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Description

Zinc beryllium silicate is a chemical compound of zinc, beryllium, and silicon. Zinc is a metallic element with the atomic number 30. It is found in nature most often as the mineral sphalerite. Though excess zinc in harmful, in smaller amounts it is an essential element for life, as it is a cofactor for over 300 enzymes and is found in just as many transcription factors. Beryllium is a lightweight alkaline earth metal with the atomic number 4. It is a relatively rare element found naturally only combined with other elements in minerals. (L24, L48, L49)

Structure

2D Structure

Chemical Structure Depiction
molecular formula BeO4SiZn B13754944 Zinc beryllium silicate CAS No. 25638-88-4

Properties

CAS No.

25638-88-4

Molecular Formula

BeO4SiZn

Molecular Weight

166.5 g/mol

IUPAC Name

beryllium;zinc;silicate

InChI

InChI=1S/Be.O4Si.Zn/c;1-5(2,3)4;/q+2;-4;+2

InChI Key

HVCJNUXSXRYNNS-UHFFFAOYSA-N

Canonical SMILES

[Be+2].[O-][Si]([O-])([O-])[O-].[Zn+2]

Origin of Product

United States

Spectroscopic Characterization and Electronic Structure Probing

Common Laboratory Synthesis Methods

In a laboratory setting, zinc beryllium silicate (B1173343) is synthesized by the solid-state reaction of its constituent oxides. The process typically involves:

Mixing : High-purity zinc oxide (ZnO), beryllium oxide (BeO or beryllia), and silicon dioxide (SiO₂, often as silicic acid) are combined in stoichiometric ratios. optica.org For phosphor applications, a small amount of an activator, such as manganous carbonate (MnCO₃), is also added. optica.org

Milling : The raw materials are intimately mixed and ground, often using a ball mill, to ensure a homogeneous mixture and increase the surface area for reaction. optica.org

Firing : The mixture is heated in a furnace at high temperatures. The reaction proceeds in stages, with the formation of zinc silicate occurring first at temperatures around 1000°C. Subsequently, at higher temperatures (e.g., 1100°C to 1210°C), beryllium oxide diffuses into the zinc silicate lattice to form the final zinc beryllium silicate solid solution. optica.org

Industrial-Scale Production Processes

Industrial production follows the same fundamental principles as laboratory synthesis but on a larger scale. Key considerations for industrial production include precise control over raw material purity, particle size, firing temperature, and atmosphere to ensure consistent phosphor performance. The optimization of firing temperature is critical, as properties like luminescence output are highly sensitive to the degree of beryllium incorporation into the crystal lattice, which changes rapidly over a narrow temperature range. optica.org

Spectroscopic and Analytical Characterization

Spectroscopic Methods

FTIR spectroscopy is used to identify the vibrational modes of the silicate structure. The spectra of zinc silicate-based materials show characteristic absorption bands corresponding to the stretching and bending vibrations of the SiO₄ tetrahedra and Si-O-Zn linkages. mdpi.comresearchgate.net The incorporation of beryllium would be expected to cause subtle shifts in these bands due to changes in mass and bond strength within the crystal lattice.

Raman spectroscopy is another vibrational technique sensitive to the local structure of silicate materials. The Raman spectrum of the willemite phase of zinc silicate exhibits distinct bands originating from the siloxane group (Si-O-Si) vibrations. researchgate.netcrystallography.net This technique can be used to confirm the formation of the willemite phase and study the effects of cation substitution on the lattice vibrations.

Solid-state NMR, particularly ²⁹Si NMR, is a powerful tool for studying the local environment of silicon atoms in silicates. acs.org It can provide information on the connectivity of SiO₄ tetrahedra (Qⁿ speciation) and the degree of polymerization in the silicate network. researchgate.net While specific NMR studies on zinc beryllium silicate are not widely reported, the technique could be applied to understand how the introduction of zinc and beryllium affects the silicate framework.

Analytical Techniques

XRD is the primary technique for phase identification and structural analysis of this compound. The diffraction patterns confirm the formation of the willemite crystal structure. optica.org A key finding from XRD analysis is the systematic shift of diffraction peaks to higher angles (indicating smaller lattice spacing) with increasing beryllium content, which provides clear evidence of the formation of a solid solution. optica.org

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to study the thermal events that occur during the synthesis of this compound from its raw materials. A typical thermal analysis curve shows an initial endothermic peak due to the loss of water from silicic acid, followed by an exothermic peak corresponding to the formation of the zinc silicate crystal structure. optica.org At much higher temperatures, an endothermic peak indicates the melting of the compound. optica.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the morphology, particle size, and microstructure of the synthesized powder. phosphor.comresearchgate.net SEM images reveal the shape and degree of agglomeration of the phosphor particles, which are important factors influencing the performance of the material in applications like fluorescent coatings. mdpi.commdpi.com

Advanced Materials Research and Functionalization Strategies

Luminescence Enhancement through Targeted Doping Strategies

The enhancement of luminescence in zinc beryllium silicate (B1173343) is a key area of research, primarily achieved through the strategic incorporation of specific impurity ions, known as dopants, into the host crystal lattice. These dopants act as luminescence centers, absorbing energy and re-emitting it as visible light. The choice of dopant and co-dopant ions allows for precise control over the emission color, intensity, and efficiency of the phosphor material.

The incorporation of transition metal ions is a well-established method for inducing luminescence in silicate host materials. researchgate.net When introduced into the zinc beryllium silicate lattice, these ions, particularly manganese (Mn²⁺), substitute for the zinc (Zn²⁺) ions. mdpi.com The luminescent properties of these materials are then dictated by the electronic transitions within the d-orbitals of the transition metal dopant.

The emission characteristics are highly sensitive to the crystal field environment provided by the host lattice. mdpi.com The interaction between the dopant ion and the surrounding oxygen and silicon ions in the this compound structure influences the energy levels of the d-orbitals. This, in turn, determines the specific wavelength of the emitted light. For instance, Mn²⁺ doping in zinc silicate typically results in a strong green or yellow-orange emission, attributed to the ⁴T₁ → ⁶A₁ transition of the Mn²⁺ ion. mdpi.comnih.gov The precise color can be tuned by the local environment and the concentration of the dopant. At low concentrations, the luminescence intensity generally increases with the amount of dopant; however, beyond an optimal point, concentration quenching can occur, leading to a decrease in emission intensity. oaepublish.com

Table 1: Effect of Transition Metal Dopants on Zinc Silicate Emission

Dopant IonTypical Host Lattice SitePrimary Electronic TransitionObserved Emission ColorControlling Factors
Manganese (Mn²⁺)Substitutional for Zn²⁺⁴T₁ → ⁶A₁Green to Yellow-OrangeHost crystal field, Dopant concentration
Copper (Cu²⁺)Substitutional for Zn²⁺d-d transitionsGreenHost crystal field, Synthesis conditions
Cobalt (Co²⁺)Substitutional for Zn²⁺d-d transitionsBlueHost crystal field, Dopant concentration

Activating this compound with rare earth (RE) ions offers a pathway to achieve sharp, well-defined emission lines across the visible spectrum. researchgate.net Unlike transition metals, the luminescence from RE ions originates from electron transitions within the inner 4f shell. These 4f orbitals are shielded by the outer 5s and 5p orbitals, making their emission spectra less sensitive to the host crystal field and resulting in narrow emission bands. atomfair.com

A critical aspect of RE ion activation is the mechanism of energy transfer. nih.gov Often, the RE ion itself may not efficiently absorb excitation energy (e.g., UV light). In such cases, the host lattice or a second RE ion, known as a sensitizer (B1316253), absorbs the energy and then transfers it non-radiatively to the activator RE ion, which then luminesces. atomfair.comnih.gov For example, Cerium (Ce³⁺) can act as an efficient sensitizer for Terbium (Tb³⁺), absorbing UV radiation and transferring the energy to the Tb³⁺ ion, resulting in the characteristic green emission of terbium. atomfair.com The efficiency of this transfer is highly dependent on the distance between the sensitizer and activator ions, typically requiring them to be within 1-2 nanometers of each other. atomfair.com

Co-doping, the introduction of two or more different dopants into the host lattice, is a sophisticated strategy for enhancing luminescent quantum efficiency and achieving precise spectral tuning. atomfair.comd-nb.info This approach can overcome the limitations of single-dopant systems. For instance, co-doping can improve the solubility of the primary activator ion or provide charge compensation within the crystal lattice, reducing defects that might otherwise quench luminescence.

One of the most significant advantages of co-doping is the ability to manipulate the emission spectrum through energy transfer between the co-dopants. atomfair.com By carefully selecting a sensitizer-activator pair, the absorption efficiency of the phosphor can be increased, leading to a higher quantum yield. researchgate.net Furthermore, by combining multiple activators that emit in different parts of the spectrum (e.g., red, green, and blue), it is possible to generate white light. The relative intensities of the different emission peaks can be adjusted by varying the concentrations of the respective co-dopants, allowing for fine-tuning of the final color output. oaepublish.comatomfair.com For example, co-doping with Eu³⁺ and Tb³⁺ can produce a combination of red and green emissions. atomfair.com

Structure-Function Relationships for Tunable Performance

The luminescent performance of this compound is not solely dependent on its chemical composition but is also intricately linked to its physical and structural properties. Factors such as the degree of crystallinity, the shape (morphology) of the particles, their size, and the presence of crystalline imperfections all play a crucial role in determining the material's optical and electronic behavior.

The crystallinity of the phosphor material is paramount for achieving high luminescent efficiency. A well-ordered, crystalline structure minimizes the number of defects and non-radiative pathways, allowing the energy absorbed by the luminescent centers to be more efficiently converted into light. researchgate.net Synthesis methods that promote better crystallinity, such as high-temperature solid-state reactions or hydrothermal processes with extended reaction times, often yield phosphors with enhanced brightness. mdpi.com

The morphology and particle size also have a significant influence on the luminescent properties. researchgate.net Specific morphologies, such as the sheaf-like structures reported for Mn-doped zinc silicate, can lead to higher photoluminescence intensity, possibly due to improved light extraction or unique crystal growth characteristics. mdpi.com Particle size can affect the emission properties in several ways. For nanophosphors, a high surface-area-to-volume ratio can increase the prevalence of surface defects, which may act as quenching sites and reduce luminescence. Conversely, quantum confinement effects in very small nanoparticles can alter the energy levels and shift the emission spectra. The optimal particle size is often a balance between achieving good crystallinity and minimizing surface-related quenching effects. nih.govresearchgate.net

Table 2: Influence of Physical Properties on Luminescence

PropertyEffect on LuminescenceMechanism
Crystallinity Higher crystallinity generally increases luminescence efficiency.Reduces point defects and dislocations that act as non-radiative recombination centers. researchgate.net
Morphology Specific shapes (e.g., sheaf-like, spherical) can enhance light output.Affects light scattering, surface area, and internal reflection, influencing light extraction. mdpi.com
Particle Size Complex relationship; an optimal size often exists for maximum brightness.Smaller particles have higher surface-to-volume ratios, increasing potential for surface quenching. researchgate.net Large particles can improve crystallinity.

While high crystallinity is generally desirable, the controlled introduction of specific lattice defects and strain can be a tool to engineer the material's electronic properties. nih.gov Lattice defects, such as atomic vacancies (e.g., an oxygen or zinc vacancy), interstitial atoms, or substitutions, create localized energy levels within the band gap of the semiconductor host. These defect states can act as traps for electrons and holes, which can either quench the primary luminescence or lead to new emission bands, such as the commonly observed "defect luminescence" in many oxide materials. d-nb.info

Development in Advanced Photonic and Optoelectronic Materials

This compound has historically been recognized for its notable luminescent properties, which has led to its investigation and use in various photonic and optoelectronic applications. Primarily utilized as a phosphor, its ability to emit light under excitation has been a key area of research.

Manganese-activated this compound, in particular, has been studied for its distinct emission spectrum, which features two separate bands: one in the green region and another in the red region of the visible spectrum. optica.org This dual-band emission has been a subject of scientific inquiry to understand the nature of the luminescence centers within the material. Research has shown that the spectral distribution of the emission from manganese-activated this compound changes as the decay process progresses, indicating that the "green" and "red" emissions may originate from different centers within the crystal lattice. optica.org

The fluorescence of this compound is characterized by a yellowish-white light emission, which has made it a candidate for use in fluorescent lighting applications. testbook.com The intensity of this fluorescence is influenced by the concentration of beryllium within the silicate matrix. Studies on the constitution of this compound phosphors have revealed that there is a limit to the solubility of beryllium in the zinc silicate structure. acs.org Beyond a critical concentration of beryllium, the fluorescence intensity that is proportional to the beryllium content begins to decrease. acs.org This is accompanied by the appearance of pure beryllium silicate as a separate, insoluble phase, which does not contribute to the desired fluorescence. acs.org

Investigations into the afterglow of manganese-activated this compound have provided insights into its potential for various display technologies. The spectral emission has been observed to change at different stages of its afterglow. For instance, measurements have been taken immediately after excitation and at fractions of a second later, revealing shifts in the emission spectrum. optica.org

The table below summarizes the fluorescent properties of this compound in comparison to other related silicate phosphors.

Phosphor MaterialEmitted Color
This compoundYellowish white testbook.com
Zinc silicateGreen testbook.com
Cadmium silicateYellowish pink testbook.com

Further research has explored the emission spectrum of a specific composition, (Zn₁․₈Be₀․₂)₂SiO₄ activated with 1.5 wt. percent Manganese, at various decay times after excitation.

ConditionObservation
Direct excitationDual emission bands in the green and red spectrum. optica.org
~0.0002 seconds after excitation removalShift in the spectral distribution of emission. optica.org
~0.024 seconds after excitation removalContinued change in the phosphorescence spectrum. optica.org

Catalytic Activity and Surface Reactivity Investigations

Based on available scientific literature, there is a notable lack of specific research focused on the catalytic activity and surface reactivity of the compound this compound. Investigations into the catalytic properties of related materials, such as zinc silicate and silica-supported zinc catalysts, have been conducted; however, dedicated studies on the catalytic performance of this compound are not prominently reported. Therefore, detailed research findings on its use as a catalyst, its surface chemistry, and its reactivity in chemical transformations are not available at this time.

Integration into Composite Materials and Nanostructured Architectures

There is a limited amount of publicly available research on the integration of this compound into composite materials and the development of its nanostructured architectures. While studies on zinc silicate composites and nanostructures are more common, specific research detailing the synthesis, properties, and applications of this compound-based composites or its nano-forms is not extensively documented in the scientific literature. Consequently, there are no detailed research findings to report on functionalization strategies or the performance of such advanced materials.

Future Research Directions and Emerging Paradigms in Zinc Beryllium Silicate

The field of zinc beryllium silicate (B1173343) research is entering a new phase, driven by the need for sustainable manufacturing, advanced characterization, and the integration of computational tools. Future efforts are poised to move beyond incremental improvements, aiming for transformative advancements in material design, synthesis, and application. Key emerging paradigms include the development of environmentally benign production methods, real-time process monitoring, and the use of artificial intelligence to accelerate discovery.

Q & A

Q. What are the established protocols for synthesizing zinc beryllium silicate in laboratory settings?

this compound is synthesized by mixing stoichiometric proportions of zinc oxide (ZnO), beryllium oxide (BeO), and silicon dioxide (SiO₂), followed by firing at 1250°C for 3–4 hours. The cooled product is ground into a fine powder, with X-ray diffraction confirming its structure as a solid solution of Zn₂SiO₄ and Be₂SiO₄ . Variations in firing duration and temperature may influence crystallinity and phase purity, necessitating controlled thermal profiling.

Q. How is the structural characterization of this compound performed to confirm phase purity?

X-ray diffraction (XRD) is the primary method for structural analysis, identifying lattice parameters and verifying the absence of unreacted oxides or secondary phases. Complementary techniques like energy-dispersive X-ray spectroscopy (EDS) quantify elemental composition, while scanning electron microscopy (SEM) assesses particle morphology . For advanced studies, synchrotron-based XRD or neutron diffraction may resolve subtle structural distortions.

Q. What historical applications of this compound inform its current research relevance?

Historically, this compound was used as a phosphor in luminescent materials, particularly when activated with manganese ions (Mn²⁺), emitting green to red wavelengths. This application underscores its potential in optoelectronic research, such as designing energy-efficient lighting or display technologies . Modern studies focus on replacing toxic beryllium with safer elements while retaining luminescent efficiency.

Advanced Research Questions

Q. What methodological approaches resolve contradictions in carcinogenicity data for this compound?

Discrepancies arise from variations in exposure routes (inhalation vs. intravenous) and sample purity. The U.S. EPA classifies inhaled beryllium compounds as "probable carcinogens," while IARC categorizes them as Group 1 carcinogens based on occupational exposure data . To address contradictions, researchers should:

  • Conduct comparative toxicity assays using standardized materials (e.g., reference-grade this compound).
  • Employ longitudinal studies to differentiate acute vs. chronic effects.
  • Use in vitro models (e.g., lung epithelial cells) to isolate mechanisms like oxidative stress or DNA damage .

Q. How can synthesis parameters be optimized to minimize beryllium leaching in this compound?

Leaching risks depend on the stability of the silicate matrix. Techniques include:

  • Adjusting the Zn:Be ratio to enhance structural integrity.
  • Post-synthesis surface treatments (e.g., silica coating) to reduce reactivity.
  • Accelerated aging tests in simulated biological fluids (e.g., pH 4.5–7.4) to assess leaching kinetics .

Q. What statistical frameworks are recommended for analyzing conflicting luminescence efficiency data in doped this compound?

Contradictions in luminescence output often stem from doping homogeneity or measurement conditions. Researchers should:

  • Apply multivariate regression to correlate Mn²⁺ doping levels, firing conditions, and emission intensity.
  • Use error-weighted averaging to reconcile data from different instrumentation (e.g., photoluminescence vs. cathodoluminescence).
  • Validate findings via round-robin testing across laboratories .

Q. How do computational models enhance the design of this compound derivatives for optoelectronic applications?

Density functional theory (DFT) simulations predict electronic band structures and dopant incorporation energies, guiding experimental synthesis. For example, substituting Be with Mg or Al can be modeled to assess impacts on luminescence efficiency and thermal stability. Experimental validation via UV-Vis spectroscopy and lifetime decay measurements is critical .

Methodological Guidelines

  • Safety Protocols : Use gloveboxes or fume hoods for handling powdered this compound. Implement personal protective equipment (PPE) and monitor airborne particulates to comply with OSHA permissible exposure limits (PELs) .
  • Data Reproducibility : Document synthesis conditions (e.g., furnace atmosphere, ramp rates) and raw material sources to enable replication .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human or animal exposure .

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